1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorofluorophenyl group and a pyrrolidinylpyrimidinyl moiety, connected through a urea linkage. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to yield 2-(pyrrolidin-1-yl)pyrimidine.
Formation of the chlorofluorophenyl intermediate: 3-Chloro-4-fluoroaniline is reacted with phosgene or a suitable isocyanate to form the corresponding isocyanate intermediate.
Coupling reaction: The pyrimidinyl intermediate is then reacted with the chlorofluorophenyl isocyanate intermediate under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the replacement of the chlorine or fluorine atoms with other functional groups.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Research: The compound is used to investigate cellular pathways and molecular targets, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets within biological systems. This compound is known to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(2-(morpholin-4-yl)pyrimidin-5-yl)urea: Similar structure with a morpholine ring instead of pyrrolidine.
1-(3-Chloro-4-fluorophenyl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinylpyrimidinyl moiety, in particular, allows for specific interactions with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5O/c16-12-7-10(3-4-13(12)17)20-15(23)21-11-8-18-14(19-9-11)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBORWJGSGDXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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